5-Methyl-1-propyl-1H-indole-3-carbaldehyde
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Overview
Description
5-Methyl-1-propyl-1H-indole-3-carbaldehyde is a derivative of indole, a significant heterocyclic system found in many natural products and drugs Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methyl-1-propyl-1H-indole-3-carbaldehyde typically involves the Fischer indole synthesis, which is a well-known method for constructing indole rings. This method involves the reaction of phenylhydrazine with aldehydes or ketones under acidic conditions. For this specific compound, the starting materials would include 5-methyl-1-propyl-1H-indole and an appropriate aldehyde precursor .
Industrial Production Methods
Industrial production of indole derivatives often employs catalytic processes to enhance yield and efficiency. The use of metal catalysts, such as palladium or platinum, can facilitate the formation of the indole ring under milder conditions. Additionally, continuous flow reactors are sometimes used to scale up the production while maintaining high purity and consistency .
Chemical Reactions Analysis
Types of Reactions
5-Methyl-1-propyl-1H-indole-3-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to an alcohol.
Substitution: Electrophilic substitution reactions can occur at the indole ring, particularly at the 2 and 3 positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Electrophilic substitution reactions often use reagents like halogens (e.g., bromine) or nitrating agents under acidic conditions.
Major Products Formed
Oxidation: 5-Methyl-1-propyl-1H-indole-3-carboxylic acid.
Reduction: 5-Methyl-1-propyl-1H-indole-3-methanol.
Substitution: Various substituted indole derivatives depending on the electrophile used.
Scientific Research Applications
5-Methyl-1-propyl-1H-indole-3-carbaldehyde has several applications in scientific research:
Chemistry: Used as a precursor for the synthesis of more complex indole derivatives.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its role in drug development, particularly in designing molecules that can interact with specific biological targets.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 5-Methyl-1-propyl-1H-indole-3-carbaldehyde involves its interaction with various molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially altering their function. Additionally, the indole ring can interact with aromatic amino acids in proteins, influencing their activity. These interactions can modulate biological pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
Similar Compounds
- 1-Methylindole-3-carboxaldehyde
- 5-Methoxy-1H-indole-3-carbaldehyde
- Indole-3-carbaldehyde
Uniqueness
5-Methyl-1-propyl-1H-indole-3-carbaldehyde is unique due to its specific substitution pattern, which can influence its reactivity and biological activity. The presence of the methyl and propyl groups can affect the compound’s solubility, stability, and interaction with biological targets, distinguishing it from other indole derivatives .
Properties
Molecular Formula |
C13H15NO |
---|---|
Molecular Weight |
201.26 g/mol |
IUPAC Name |
5-methyl-1-propylindole-3-carbaldehyde |
InChI |
InChI=1S/C13H15NO/c1-3-6-14-8-11(9-15)12-7-10(2)4-5-13(12)14/h4-5,7-9H,3,6H2,1-2H3 |
InChI Key |
YKEVHQYBXBCCCG-UHFFFAOYSA-N |
Canonical SMILES |
CCCN1C=C(C2=C1C=CC(=C2)C)C=O |
Origin of Product |
United States |
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